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Welcome to the technical support center for researchers, scientists, and drug development

professionals working with TIM-3 expressing immune cells. This resource provides best

practices, troubleshooting guides, and frequently asked questions (FAQs) to address common

challenges encountered during the cryopreservation of these sensitive cell populations.

Frequently Asked Questions (FAQs)
Q1: What is the impact of cryopreservation on TIM-3 expression on immune cells?

A1: Cryopreservation can lead to a reduction in the percentage of TIM-3 expressing immune

cells. Studies on CAR T cells and tumor-infiltrating lymphocytes (TILs) have shown a slight to

significant decrease in the frequency of TIM-3 positive cells after thawing.[1] This is a critical

consideration for studies focusing on this specific cell marker.

Q2: Which cryopreservation medium is best for preserving the viability of immune cells?

A2: The choice of cryopreservation medium significantly impacts post-thaw cell viability and

recovery. Commercially available serum-free, defined media such as CryoStor® CS10 and

NutriFreez D10 have been shown to provide high viability and recovery rates for peripheral

blood mononuclear cells (PBMCs), comparable to traditional FBS-based media.[2][3] For

sensitive cell types like T cells, specialized serum-free formulations are recommended to

ensure consistency and minimize variability.[4][5][6]
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Q3: What is the optimal concentration of Dimethyl Sulfoxide (DMSO) for cryopreserving TIM-3

expressing immune cells?

A3: While 10% DMSO is a standard concentration in many cryopreservation protocols, it can

be toxic to cells.[7][8] For sensitive cells like regulatory T cells (Tregs), reducing the DMSO

concentration to 5% in a serum-free medium supplemented with human serum albumin has

been shown to improve recovery and functionality.[9][10] It is recommended to optimize the

DMSO concentration for your specific cell type, as lower concentrations (1-2%) in combination

with other cryoprotectants like pentaisomaltose have also shown promising results for T cell

cryopreservation.[11]

Q4: What is the recommended cooling rate for cryopreserving immune cells?

A4: A slow, controlled cooling rate of approximately -1°C per minute is crucial to minimize the

formation of intracellular ice crystals and prevent cell damage.[12] This can be achieved using

a controlled-rate freezer or a commercially available freezing container like Corning®

CoolCell®.[4]

Q5: How long can I store TIM-3 expressing immune cells in liquid nitrogen?

A5: While long-term storage in liquid nitrogen (below -150°C) is generally considered stable for

many cell types, prolonged cryopreservation can still impact T cell function.[7][13] Studies have

shown that long-term storage can lead to a decrease in T cell responses, particularly for CD4+

T cells.[7] It is advisable to validate the functionality of your cells after long-term storage,

especially for critical experiments.
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Issue Possible Cause(s) Recommended Solution(s)

Low post-thaw cell viability

- Suboptimal cryopreservation

medium- High DMSO

concentration- Improper

cooling rate- Inefficient thawing

technique

- Use a commercially available,

serum-free cryopreservation

medium optimized for immune

cells.- Titrate DMSO

concentration; consider using

5% or lower with other

cryoprotectants.- Ensure a

controlled cooling rate of

-1°C/minute.- Thaw cells

rapidly in a 37°C water bath

until a small ice crystal

remains.

Decreased percentage of TIM-

3+ cells

- Cryopreservation-induced

marker loss- Selective death of

TIM-3+ cells

- Be aware that a decrease in

TIM-3 expression post-thaw is

a known phenomenon.[1]-

Analyze cells as soon as

possible after thawing to

minimize further changes.-

Consider that TIM-3+ cells,

often being exhausted, may be

more sensitive to the

cryopreservation process.

Poor cell recovery
- Cell clumping- Adherence to

cryovial

- Gently resuspend cells before

and after adding

cryopreservation medium.-

Consider adding a DNase I

treatment step post-thaw if

clumping is severe.- Ensure

complete transfer of cell

suspension from the cryovial.

Reduced cell functionality

post-thaw (e.g., proliferation,

cytokine secretion)

- Cryopreservation-induced cell

stress and apoptosis-

Suboptimal post-thaw recovery

period

- Allow cells to rest in culture

medium for at least a few

hours, or overnight, before

functional assessment to allow

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.iovance.com/uploads/LION16701_Frank_POSTER3_final-005.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for recovery from

cryopreservation-induced

stress.[14][15]- Use viability

dyes that can distinguish

between apoptotic and

necrotic cells for a more

accurate assessment of cell

health.[16]- Be aware that

long-term cryopreservation can

negatively impact T cell

function.[7][17]

Inconsistent results between

experiments

- Variability in cryopreservation

or thawing protocol- Batch-to-

batch variation in serum if

using FBS-based media

- Standardize all steps of the

cryopreservation and thawing

protocol.- Switch to a serum-

free, defined cryopreservation

medium to reduce variability.[2]

[5][6]

Quantitative Data Summary
Table 1: Comparison of Post-Thaw Viability of PBMCs in
Different Cryopreservation Media

Cryopreservation Medium
Average Post-Thaw
Viability (%)

Reference

CryoStor® CS10 94.7 [18]

90% FBS + 10% DMSO 92.6 [18]

RPMI + 20% FBS + 10%

DMSO
90.8 [18]

Synth-a-Freeze™ 88.4 [18]

Homemade (FBS + 10%

DMSO)
≥89 [19][20]

PSC Cryopreservation kit ≥89 [19][20]
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Table 2: Comparison of Post-Thaw Recovery of PBMCs
in Different Cryopreservation Media

Cryopreservation Medium
Average Post-Thaw
Recovery (%)

Reference

90% FBS + 10% DMSO 80.9 [18]

CryoStor® CS10 78.0 [18]

RPMI + 20% FBS + 10%

DMSO
72.5 [18]

Synth-a-Freeze™ 68.4 [18]

Table 3: Viability of Different Immune Cell Subsets After
Cryopreservation

Cell Subset
Average Post-Thaw
Viability (%)

Reference

CD34+ stem cells 87.27 [21]

CD19+ B cells 87.44 [21]

CD3-CD56+ NK cells 89.59 [21]

Monocytes 88.34 [21]

CD3+ T cells 52.14 [21]

Granulocytes 56.68 [21]

Experimental Protocols
Protocol 1: Cryopreservation of Immune Cells

Cell Preparation:

Isolate immune cells of interest (e.g., PBMCs, T cells) using standard laboratory

procedures.
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Perform a cell count and viability assessment (e.g., using trypan blue or a fluorescence-

based method). Cells should have high viability (>90%) before freezing.

Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.

Carefully aspirate the supernatant and resuspend the cell pellet in cold, serum-free culture

medium.

Freezing Procedure:

Prepare the cryopreservation medium of choice (e.g., CryoStor® CS10 or 90% FBS with

10% DMSO). Keep the medium on ice.

Centrifuge the cells again and resuspend the pellet in the cold cryopreservation medium at

a concentration of 5-10 x 10^6 cells/mL.

Aliquot the cell suspension into pre-labeled cryovials.

Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®).

Place the freezing container in a -80°C freezer overnight. This will ensure a cooling rate of

approximately -1°C/minute.

The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor

phase is recommended).

Protocol 2: Thawing of Cryopreserved Immune Cells
Preparation:

Prepare a 37°C water bath.

Prepare complete culture medium and warm it to 37°C.

Thawing:

Retrieve a cryovial from the liquid nitrogen tank and immediately place it in the 37°C water

bath.
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Gently agitate the vial until only a small ice crystal remains. This should take

approximately 1-2 minutes.

Wipe the outside of the vial with 70% ethanol to sterilize it.

Washing and Recovery:

Inside a biological safety cabinet, use a sterile pipette to slowly transfer the thawed cell

suspension into a 15 mL conical tube containing at least 9 mL of pre-warmed complete

culture medium. Add the first few drops of medium to the cells very slowly to avoid osmotic

shock.

Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.

Aspirate the supernatant, which contains the cryoprotectant.

Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

Perform a cell count and viability assessment.

Allow the cells to rest for at least 1-2 hours at 37°C before proceeding with downstream

applications. For functional assays, an overnight rest may be beneficial.

Protocol 3: Post-Thaw Viability and Phenotype
Assessment by Flow Cytometry

Staining:

After the post-thaw recovery period, transfer an appropriate number of cells (e.g., 1 x

10^6) to a flow cytometry tube.

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

Add a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) according to

the manufacturer's instructions to distinguish live and dead cells.

Add a cocktail of fluorescently-labeled antibodies against cell surface markers of interest,

including an antibody for TIM-3.
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Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Acquisition and Analysis:

Acquire the samples on a flow cytometer.

Analyze the data using appropriate software. Gate on the live cell population first based on

the viability dye staining, and then analyze the expression of TIM-3 and other markers on

the desired immune cell subsets.

Visualizations
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TIM-3 Signaling Pathway in T Cells
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Caption: Simplified TIM-3 signaling pathway in T cells.
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Cryopreservation and Thawing Workflow
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Caption: General workflow for cryopreservation and thawing of immune cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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